molecular formula C23H23N3O2S B11542600 N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

Cat. No.: B11542600
M. Wt: 405.5 g/mol
InChI Key: ZCMXSNJUJDZTLZ-NCELDCMTSA-N
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Description

N’-[(1E)-6-METHOXY-8-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of naphthalene, quinoline, and acetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-6-METHOXY-8-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-6-METHOXY-8-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typical conditions include room temperature to moderate heating, and the use of solvents like dichloromethane, ethanol, or water .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline derivatives, while reduction could produce naphthalene derivatives. Substitution reactions can lead to a variety of functionalized products .

Scientific Research Applications

N’-[(1E)-6-METHOXY-8-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-6-METHOXY-8-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-6-METHOXY-8-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE is unique due to its combination of naphthalene, quinoline, and acetohydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[(E)-(6-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C23H23N3O2S/c1-15-12-18(28-2)13-17-7-3-9-19(22(15)17)25-26-21(27)14-29-20-10-4-6-16-8-5-11-24-23(16)20/h4-6,8,10-13H,3,7,9,14H2,1-2H3,(H,26,27)/b25-19+

InChI Key

ZCMXSNJUJDZTLZ-NCELDCMTSA-N

Isomeric SMILES

CC1=CC(=CC2=C1/C(=N/NC(=O)CSC3=CC=CC4=C3N=CC=C4)/CCC2)OC

Canonical SMILES

CC1=CC(=CC2=C1C(=NNC(=O)CSC3=CC=CC4=C3N=CC=C4)CCC2)OC

Origin of Product

United States

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